molecular formula C7H13Br B13584107 1-Bromo-2-methylhex-3-ene

1-Bromo-2-methylhex-3-ene

Cat. No.: B13584107
M. Wt: 177.08 g/mol
InChI Key: UPNVAVVKDNTYPW-SNAWJCMRSA-N
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Description

1-Bromo-2-methylhex-3-ene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of a hexene chain, which also contains a methyl group on the second carbon

Preparation Methods

1-Bromo-2-methylhex-3-ene can be synthesized through several methods, including:

    Radical Bromination: This method involves the bromination of 2-methylhex-3-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Electrophilic Addition: Another method involves the addition of hydrogen bromide (HBr) to 2-methylhex-3-ene.

Chemical Reactions Analysis

1-Bromo-2-methylhex-3-ene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-methylhex-3-ene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methylhex-3-ene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. For example, in radical bromination, the reaction proceeds through the formation of a bromine radical, which abstracts a hydrogen atom from the alkene to form an allylic radical. This radical then reacts with another bromine molecule to form the final product . In electrophilic addition, the double bond of the alkene reacts with an electrophile (e.g., HBr) to form a carbocation intermediate, which then reacts with a nucleophile to form the final product .

Comparison with Similar Compounds

1-Bromo-2-methylhex-3-ene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

(E)-1-bromo-2-methylhex-3-ene

InChI

InChI=1S/C7H13Br/c1-3-4-5-7(2)6-8/h4-5,7H,3,6H2,1-2H3/b5-4+

InChI Key

UPNVAVVKDNTYPW-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/C(C)CBr

Canonical SMILES

CCC=CC(C)CBr

Origin of Product

United States

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